Cas no 868369-47-5 (4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
868369-47-5 structure
商品名:4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS番号:868369-47-5
MF:C19H18N2O3S
メガワット:354.422823429108
CID:6278570
PubChem ID:2150868

4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

    • 4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • 4-acetyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
    • MLS000419490
    • AKOS024610941
    • 4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • F1814-0396
    • HMS2745C11
    • (Z)-4-acetyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • SMR000320261
    • 868369-47-5
    • CHEMBL3209498
    • インチ: 1S/C19H18N2O3S/c1-11-5-10-15(24-4)16-17(11)25-19(21(16)3)20-18(23)14-8-6-13(7-9-14)12(2)22/h5-10H,1-4H3/b20-19-
    • InChIKey: UEGQJGPJYDUNPC-VXPUYCOJSA-N
    • ほほえんだ: S1/C(=N\C(C2C=CC(C(C)=O)=CC=2)=O)/N(C)C2C(=CC=C(C)C1=2)OC

計算された属性

  • せいみつぶんしりょう: 354.10381361g/mol
  • どういたいしつりょう: 354.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 557
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 84.3Ų

4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1814-0396-10μmol
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868369-47-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1814-0396-3mg
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868369-47-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1814-0396-4mg
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868369-47-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1814-0396-5mg
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868369-47-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1814-0396-40mg
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868369-47-5 90%+
40mg
$140.0 2023-05-17
A2B Chem LLC
BA69202-50mg
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868369-47-5
50mg
$504.00 2024-04-19
A2B Chem LLC
BA69202-100mg
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868369-47-5
100mg
$697.00 2024-04-19
A2B Chem LLC
BA69202-25mg
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868369-47-5
25mg
$360.00 2024-04-19
Life Chemicals
F1814-0396-2mg
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868369-47-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1814-0396-5μmol
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868369-47-5 90%+
5μl
$63.0 2023-05-17

4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献

4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報

Research Briefing on 4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS: 868369-47-5)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS: 868369-47-5) as a promising compound for therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its chemical properties, biological activities, and potential clinical relevance.

The compound, characterized by its unique benzothiazole scaffold, has garnered attention due to its ability to modulate key biological pathways. Recent studies have demonstrated its efficacy in targeting specific enzymes and receptors involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), suggesting its potential as an anti-cancer agent.

Further investigations into the pharmacokinetic profile of 4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide have shown favorable absorption and distribution properties. A preclinical study conducted by researchers at the University of Cambridge indicated that the compound maintains stable plasma concentrations over an extended period, with minimal off-target effects. These findings underscore its suitability for further development as a drug candidate.

In addition to its therapeutic potential, the compound's synthetic accessibility has been a focal point of recent research. A 2024 publication in Organic Letters detailed an optimized synthetic route that enhances yield and purity, addressing previous challenges in large-scale production. This advancement is critical for facilitating future clinical trials and commercialization efforts.

Despite these promising developments, challenges remain. For example, the compound's metabolic stability in human models requires further elucidation. Ongoing research aims to address these gaps, with particular emphasis on structure-activity relationship (SAR) studies to refine its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 4-acetyl-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a compelling case study in the intersection of chemical synthesis and biological application. Its dual promise as a therapeutic agent and a tool for mechanistic studies positions it as a valuable asset in the field of medicinal chemistry. Future research will likely focus on translational studies to bridge the gap between laboratory findings and clinical applications.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD